molecular formula C13H19NO2 B14839155 5-(Aminomethyl)-2-(cyclohexyloxy)phenol

5-(Aminomethyl)-2-(cyclohexyloxy)phenol

Katalognummer: B14839155
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: UXMDZVNWXWJYJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Aminomethyl)-2-(cyclohexyloxy)phenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with a cyclohexyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-(cyclohexyloxy)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol, which is then subjected to a series of reactions to introduce the aminomethyl and cyclohexyloxy groups.

    Reaction Conditions: The introduction of the aminomethyl group can be achieved through a Mannich reaction, where phenol reacts with formaldehyde and a primary amine under acidic conditions. The cyclohexyloxy group can be introduced via an etherification reaction using cyclohexanol and an appropriate catalyst.

    Industrial Production Methods: Industrial production may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Aminomethyl)-2-(cyclohexyloxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 5-(Aminomethyl)-2-(cyclohexyloxy)phenol exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Aminomethyl)-2-(cyclohexyloxy)phenol
  • 5-(Aminomethyl)-2-(cyclopentyloxy)phenol
  • 5-(Aminomethyl)-2-(cycloheptyloxy)phenol

Uniqueness

5-(Aminomethyl)-2-(cyclohexyloxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

5-(aminomethyl)-2-cyclohexyloxyphenol

InChI

InChI=1S/C13H19NO2/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h6-8,11,15H,1-5,9,14H2

InChI-Schlüssel

UXMDZVNWXWJYJE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.